{11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-7-yl}(phenyl)methanone
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Overview
Description
5-BENZOYL-10-[4-(DIETHYLAMINO)PHENYL]-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is a complex organic compound with a unique structure. It is characterized by its benzoyl and diethylamino phenyl groups, which contribute to its chemical properties and potential applications. This compound is of interest in various fields of scientific research due to its distinctive molecular configuration and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-10-[4-(DIETHYLAMINO)PHENYL]-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the benzoyl and diethylamino phenyl groups through specific substitution reactions. Common reagents used in these reactions include benzoyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-10-[4-(DIETHYLAMINO)PHENYL]-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-BENZOYL-10-[4-(DIETHYLAMINO)PHENYL]-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BENZOYL-10-[4-(DIETHYLAMINO)PHENYL]-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0(3),8]pentadeca-1(11),3,5,7-tetraen-12-one
- 14,14-Dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0(3),8]pentadeca-1(11),3,5,7-tetraen-12-one
Uniqueness
5-BENZOYL-10-[4-(DIETHYLAMINO)PHENYL]-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is unique due to its specific substitution pattern and the presence of both benzoyl and diethylamino phenyl groups
Properties
Molecular Formula |
C32H35N3O2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-benzoyl-6-[4-(diethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H35N3O2/c1-5-35(6-2)24-15-12-21(13-16-24)30-29-27(19-32(3,4)20-28(29)36)33-26-18-23(14-17-25(26)34-30)31(37)22-10-8-7-9-11-22/h7-18,30,33-34H,5-6,19-20H2,1-4H3 |
InChI Key |
YYWCEWDCMKZSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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